molecular formula C5H6ClN3O B6203678 6-chloro-5-methoxypyridazin-3-amine CAS No. 1610008-77-9

6-chloro-5-methoxypyridazin-3-amine

Cat. No.: B6203678
CAS No.: 1610008-77-9
M. Wt: 159.6
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Description

6-Chloro-5-methoxypyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family It features a pyridazine ring substituted with a chlorine atom at the 6th position and a methoxy group at the 5th position

Properties

CAS No.

1610008-77-9

Molecular Formula

C5H6ClN3O

Molecular Weight

159.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methoxypyridazin-3-amine typically involves the chlorination and methoxylation of pyridazine derivatives. One common method includes the reaction of 6-chloropyridazine with methoxyamine under controlled conditions to introduce the methoxy group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products:

Scientific Research Applications

6-Chloro-5-methoxypyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 6-Chloro-5-methylpyridazin-3-amine
  • 3,6-Dichloro-4-methylpyridazine
  • 3-Chloro-4-methylpyridazine

Comparison: 6-Chloro-5-methoxypyridazin-3-amine is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Biological Activity

6-Chloro-5-methoxypyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorine atom and a methoxy group on the pyridazine ring. This unique substitution pattern contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to disrupted cellular functions.
  • Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound's structure allows it to penetrate bacterial cell walls, where it interferes with essential metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals:

Compound NameBiological ActivityKey Structural Features
6-Chloro-5-methylpyridazin-3-amineModerate antimicrobialMethyl group instead of methoxy
3,6-Dichloro-4-methylpyridazineLow anticancerLacks methoxy group
3-Chloro-4-methylpyridazineLow activitySimplified structure

This table illustrates how variations in substituents can significantly alter biological activity, highlighting the importance of the methoxy group in enhancing efficacy.

Case Studies

  • Study on Antimycobacterial Activity : A high-throughput screening campaign identified several derivatives of pyridazine compounds, including this compound, demonstrating promising activity against Mtb strains. The study utilized both wild-type and autoluminescent strains for accurate assessment .
  • Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines showed that treatment with this compound led to reduced viability and increased apoptosis markers. The compound was particularly effective against breast cancer cells, suggesting a selective mechanism that warrants further investigation .

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